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Compound of Interest

Compound Name: 2,6-Difluorophenylboronic acid

Cat. No.: B068854

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2,6-Difluorophenylboronic acid (CeHsBF202), a crucial building block in medicinal
chemistry and materials science. This document presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols, to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,6-
Difluorophenylboronic acid. It is important to note that boronic acids have a propensity to
form cyclic anhydrides (boroxines) upon dehydration, which can lead to variability in reported
spectroscopic values. The data presented herein pertains to the monomeric form unless
otherwise specified.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. For 2,6-Difluorophenylboronic acid, H, 13C, 1°F, and 1B NMR are all highly
informative. Due to the tendency of boronic acids to undergo oligomerization, the choice of
solvent is critical for obtaining well-resolved spectra. Solvents such as deuterated dimethyl
sulfoxide (DMSO-ds) or methanol (CDsOD) are often employed to break up intermolecular
hydrogen bonding.
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Chemical Coupling

Nucleus Solvent Shift (8) / Multiplicity Constant (J)  Assignment
ppm | Hz

F Acetone-ds -112.2 - - Ar-F

1B DMSO-ds 31.1 broad singlet - -B(OH)2

Note: Definitive *H and 3C NMR data for the free acid in common deuterated solvents were not
available in the public domain at the time of this guide's compilation. The data for derivatives,
such as naphthalenediol esters, have been reported and can serve as a reference. In a CDCls
solution of a naphthalenediol ester derivative, the 2B NMR chemical shift was observed at
approximately 27.0 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule. The spectrum of 2,6-Difluorophenylboronic acid is characterized by absorptions
corresponding to O-H, B-O, C-F, and aromatic C-H and C=C bonds.

Frequency (cm™1) Intensity Assignment

3428 Strong, Broad O-H stretch (hydrogen-
bonded)

1621 Medium C=C aromatic stretch

1597 Medium C=C aromatic stretch

1480 Strong C-F stretch

1350 - 1310 Strong B-O stretch

1138 Medium C-H in-plane bend

909 Medium O-H out-of-plane bend

C-H out-of-plane bend
758 Strong )
(aromatic)
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Note: The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen
bonding.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of boronic acids can be challenging due to their thermal lability and
tendency to form boroxines. Electrospray ionization (ESI) is often a suitable technique.

m/z Relative Intensity (%) Assignment

[M]+, Molecular lon (calculated

158.03

for CeHs!1BF202)
141.03 - [M-OH]+
113.02 - [M-B(OH)2]+

Note: The fragmentation pattern is predicted based on common fragmentation pathways for
phenylboronic acids and has not been experimentally confirmed from available public data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The
following protocols are based on established practices for the analysis of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluorophenylboronic acid in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CD30D, or Acetone-ds) in a
standard 5 mm NMR tube. To ensure the compound is in its monomeric form, it is advisable
to use solvents that can disrupt hydrogen bonding.

e Instrument Parameters:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-
noise ratio. The spectral width should encompass the aromatic and hydroxyl proton
regions (typically 0-12 ppm).
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o 13C NMR: A proton-decoupled *3C NMR spectrum should be acquired. Due to the lower
natural abundance of 13C, a longer acquisition time will be necessary.

o 1°F NMR: A proton-decoupled *°F NMR spectrum should be acquired. The spectral width
should be set to cover the typical range for aryl fluorides.

o 1B NMR: A proton-decoupled *B NMR spectrum should be acquired. A broad spectral
width is recommended due to the wide chemical shift range of boron compounds. Use a
guartz NMR tube for optimal results.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (ATR):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small amount of the solid 2,6-Difluorophenylboronic acid sample directly onto
the crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Data Acquisition:
o Record the spectrum over a range of 4000-400 cm~1.
o Collect a background spectrum of the clean, empty ATR crystal before running the sample.

o Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2,6-Difluorophenylboronic acid
(approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as
methanol or acetonitrile.

e Instrumentation and Analysis:
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o lonization Mode: Electrospray lonization (ESI) in positive or negative ion mode.
o Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

o Method: Infuse the sample solution directly into the ion source or introduce it via liquid
chromatography (LC-MS). An LC-MS setup can be beneficial for separating the boronic
acid from its anhydride form.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like 2,6-Difluorophenylboronic
acid can be visualized as a structured process, from sample reception to final data
interpretation.

Sample Handling

2,6-Difluorophenylboronic Acid Sample

l

Sample Preparation
(Dissolution/Solid State)

DiC Analysix

NMR Spectroscopy IR Spectroscopy
(1H, 13C, 19F, 11B) (ATR-FTIR)

Spectrosco

A\
/ \
'/ Data Process*ng & Interpretation \
NMR Spectra & Peak Lists IR Spectrum & Peak Table Mass Spectrum & Fragmentation

Structural Elucidation & Confirmation
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Caption: General workflow for the spectroscopic analysis of 2,6-Difluorophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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